![molecular formula C23H20N4O B1668050 cFMS 受体抑制剂 II](/img/structure/B1668050.png)
cFMS 受体抑制剂 II
科学研究应用
Immunology
cFMS Receptor Inhibitor II has been extensively studied for its role in modulating macrophage activity. Research indicates that this inhibitor can significantly affect the behavior of macrophages in various inflammatory models.
- Macrophage Proliferation : It effectively inhibits colony-stimulating factor (CSF)-1-induced growth of monocytes and macrophages, demonstrating an IC50 value of approximately 0.33 µM in mouse models .
- Inflammation Models : In studies involving thioglycolate-induced inflammation, cFMS Receptor Inhibitor II reduced macrophage accumulation in the peritoneal cavity, indicating its potential to mitigate inflammatory responses .
Oncology
The inhibitor's ability to target tumor-associated macrophages has led to investigations into its use as an anti-cancer agent.
- Tumor Growth Inhibition : Studies show that cFMS Receptor Inhibitor II can inhibit the growth of CSF-1-dependent tumors in vivo. For instance, it was effective against mouse M-NFS-60 tumor cells with an IC50 of 0.33 µM .
- Microenvironment Modulation : The compound alters the tumor microenvironment by regulating macrophage activity, which can lead to reduced tumor growth and metastasis .
Bone Biology
The cFMS pathway is crucial for osteoclast differentiation and function. cFMS Receptor Inhibitor II has been evaluated for its effects on bone metabolism.
- Bone Resorption Studies : It has been shown to inhibit CSF-1-induced bone degradation in vitro, suggesting a protective role against osteoclast-mediated bone loss . This property makes it a candidate for further research into treatments for osteoporosis and other bone-related diseases.
Data Table: Summary of Key Findings
Case Study 1: Macrophage Function Modulation
In a study examining the effects of cFMS Receptor Inhibitor II on macrophages, researchers administered the inhibitor to mice subjected to thioglycolate injection. The results showed a significant reduction in macrophage influx into the peritoneal cavity, highlighting its potential utility in treating inflammatory conditions .
Case Study 2: Tumor Microenvironment Regulation
Another study focused on the compound's role in altering the tumor microenvironment. The administration of cFMS Receptor Inhibitor II led to decreased tumor-associated macrophages and inhibited tumor growth in mouse models, supporting its application as a therapeutic agent in cancer treatment .
作用机制
cFMS 受体抑制剂 II 的作用机制涉及它与 CSF1R 的活性位点结合,从而抑制其激酶活性。 这种抑制阻止了下游信号分子的磷酸化,导致单核细胞和巨噬细胞增殖和存活的抑制 .
生化分析
Biochemical Properties
cFMS Receptor Inhibitor II interacts with the cFMS receptor, a type of tyrosine kinase . It acts as a potent, active site-targeting inhibitor of MCSF receptor/cFMS . It has been shown to inhibit cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Cellular Effects
cFMS Receptor Inhibitor II has significant effects on various types of cells. It has been shown to inhibit the growth of M-NSF-60 cells, a type of monocyte . It is also much more selective against cFMS-independent growth of NSO cells . In the context of cancer, it has been shown to regulate the tumor macrophage microenvironment leading to tumor growth inhibition .
Molecular Mechanism
The molecular mechanism of action of cFMS Receptor Inhibitor II involves its binding to the cFMS receptor tyrosine kinase, leading to the inhibition of its activity . It inhibits cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Temporal Effects in Laboratory Settings
It is known that following reconstitution, stock solutions of cFMS Receptor Inhibitor II are stable for up to 6 months at -20°C .
Metabolic Pathways
It is known that it plays a role in the phosphorylation and dephosphorylation processes .
准备方法
cFMS 受体抑制剂 II 的合成涉及制备苯胺喹啉化合物。合成路线通常包括以下步骤:
喹啉核心形成: 这是通过一系列环化反应实现的。
苯胺基的引入: 此步骤涉及苯胺衍生物与喹啉核心偶联。
This compound 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。
化学反应分析
cFMS 受体抑制剂 II 经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。从这些反应中形成的主要产物取决于所用试剂和条件。
相似化合物的比较
cFMS 受体抑制剂 II 与其他 CSF1R 抑制剂类似,例如 cFMS 受体抑制剂 III 和 EI-1071。它在选择性和效力方面是独一无二的。 虽然 cFMS 受体抑制剂 III 具有相似的抑制活性,但 this compound 对独立于 cFMS 的细胞生长更具选择性 .
类似的化合物包括:
- cFMS 受体抑制剂 III
- EI-1071
- CSF1R 抑制剂 IV
生物活性
The cFMS Receptor Inhibitor II, also known as GW2580, is a small molecule inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF-1R), which is encoded by the cFMS gene. This compound has garnered significant attention in biomedical research due to its potential therapeutic applications in inflammatory diseases and cancer. This article reviews the biological activity of cFMS Receptor Inhibitor II, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.
cFMS Receptor Inhibitor II functions by inhibiting the kinase activity of the cFMS receptor, which plays a crucial role in monocyte and macrophage proliferation and survival. The inhibition of this receptor disrupts signaling pathways that are activated by CSF-1, leading to various biological effects:
- Inhibition of Monocyte Growth : GW2580 has been shown to completely inhibit CSF-1-induced growth of rat monocytes with an IC50 value of approximately 0.2 µM .
- Bone Degradation Prevention : The compound prevents bone degradation in vitro by inhibiting osteoclast differentiation and function, which is critical in conditions like osteoporosis and arthritis .
- Modulation of Inflammatory Responses : GW2580 reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in animal models .
Biological Activity Overview
The following table summarizes key biological activities associated with cFMS Receptor Inhibitor II:
Activity | Effect | IC50 (µM) |
---|---|---|
Monocyte Growth Inhibition | Complete inhibition of CSF-1-induced growth | 0.2 |
Osteoclast Activity Inhibition | Prevents bone degradation | 0.06 |
TNF-alpha Production Reduction | Decreased production in LPS-stimulated cells | Not specified |
Macrophage Proliferation | Significant inhibition in various models | 0.33 |
Case Studies and Research Findings
Several studies have explored the efficacy and safety of GW2580 in various preclinical models:
- Adjuvant Arthritis Model : In a study assessing joint integrity, GW2580 was administered to rats with induced arthritis. The results indicated significant preservation of joint structure and function, with minimal side effects observed in normal rats . This suggests a selective action that may be beneficial for treating inflammatory joint diseases.
- Cancer Models : Research has demonstrated that GW2580 can inhibit tumor-associated macrophages (TAMs), which are known to foster an immunosuppressive environment conducive to tumor growth. In murine models of colorectal and breast cancer, GW2580 treatment resulted in reduced TAM infiltration and enhanced antitumor responses when combined with immune checkpoint inhibitors .
- HIV Research : A study indicated that cFMS signaling enhances HIV production in microglia. The application of GW2580 reduced this effect, suggesting its potential as a therapeutic agent for targeting macrophage reservoirs in HIV infection .
属性
IUPAC Name |
4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICXZWYHQOUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。